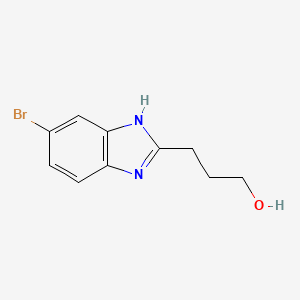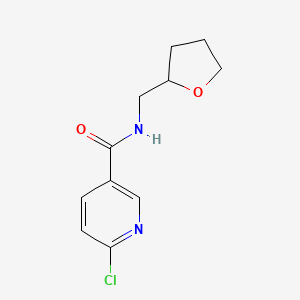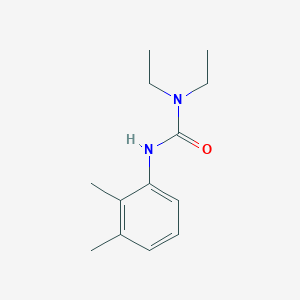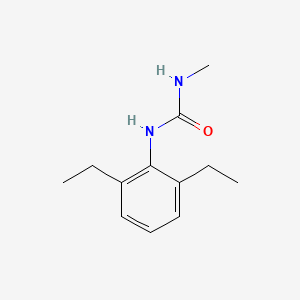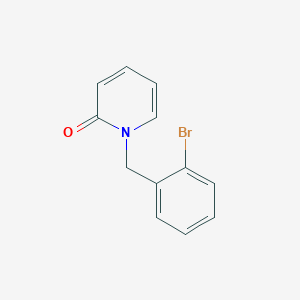
2-(oxolan-2-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(oxolan-2-yl)azepane, also known as oxazepane, is a cyclic organic compound with a molecular formula of C6H10O. It is a saturated heterocyclic compound with a ring of five carbon atoms and one oxygen atom. Oxazepane is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been used as a precursor in the synthesis of diverse compounds such as dihydropyran derivatives, pyrazole derivatives, and oxazolidinones. It has also been used as a building block in the synthesis of various bioactive compounds including antimicrobial agents, antitumor agents, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-(oxolan-2-yl)azepane is not well understood. It is believed that the cyclic structure of this compound may be responsible for its ability to interact with biological targets, such as enzymes, receptors, and transporters. Oxazepane may also interact with DNA and RNA, as well as other cellular components.
Biochemical and Physiological Effects
Oxazepane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. In addition, this compound has been found to have anti-inflammatory and antitumor effects in animal models. The compound has also been shown to have antioxidant and anti-apoptotic effects in vitro.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(oxolan-2-yl)azepane in laboratory experiments is its versatility. It can be used as a building block in the synthesis of various compounds, as a substrate in the synthesis of various organic compounds, and as a scaffold in the synthesis of various peptidomimetics. In addition, it is relatively easy to synthesize, and the reaction can be carried out in a short amount of time. The main limitation of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are numerous potential future directions for research involving 2-(oxolan-2-yl)azepane. These include the development of new synthesis methods for this compound, the exploration of its potential as a drug delivery system, the study of its mechanism of action, and the investigation of its potential as an anti-cancer agent. In addition, further research into its biochemical and physiological effects, as well as its potential applications in agriculture and food science, could provide valuable insight into its potential uses.
Synthesis Methods
Oxazepane can be synthesized from the reaction of an aldehyde with an acyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The aldehyde is first reacted with the acyl chloride to form an oxazolone intermediate, which is then cyclized to form the 2-(oxolan-2-yl)azepane ring structure. The reaction is typically carried out in a polar solvent, such as dimethylformamide (DMF), and is usually completed within one hour.
Scientific Research Applications
Oxazepane has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various bioactive compounds, including antimicrobial agents, antitumor agents, and anti-inflammatory agents. It has also been used as a substrate in the synthesis of various organic compounds, such as dihydropyran derivatives, pyrazole derivatives, and oxazolidinones. In addition, 2-(oxolan-2-yl)azepane has been used as a scaffold in the synthesis of various peptidomimetics and as a substrate for the synthesis of various heterocyclic compounds.
properties
IUPAC Name |
2-(oxolan-2-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIMNTUWZQNTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate](/img/structure/B6613121.png)

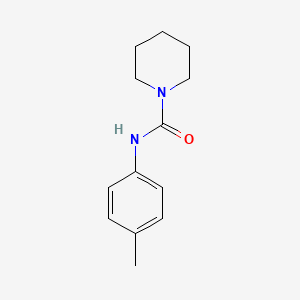

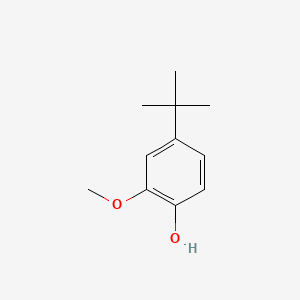
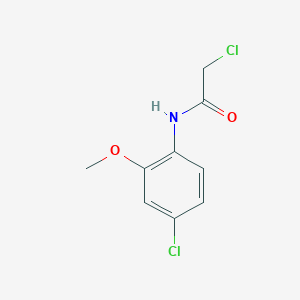
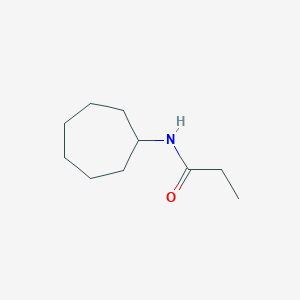
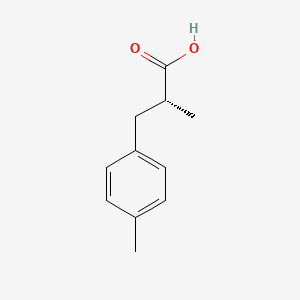
![2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6613166.png)
